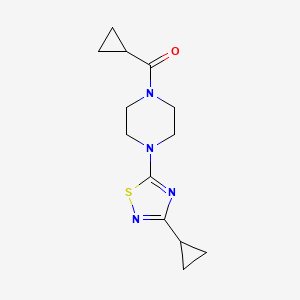![molecular formula C17H19BrN4 B12230961 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine](/img/structure/B12230961.png)
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzyl group, an octahydropyrrolo[3,4-c]pyrrole moiety, and a bromopyrimidine ring. Its intricate structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine typically involves multiple steps. One common approach starts with the conversion of bromo-phenol to the benzyl ether under basic conditions. The resulting product is then reacted with Boc-protected octahydropyrrolo[3,4-c]pyrrole under Buchwald conditions to provide the aryl octahydropyrrolo[3,4-c]pyrrole . Further steps involve the incorporation of the bromopyrimidine ring through additional coupling reactions and deprotection steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolo[3,4-c]pyrrole moiety.
Coupling Reactions: The benzyl group and other aromatic components can engage in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for sigma-2 receptors, which are implicated in various diseases such as cancer, Alzheimer’s disease, and neuropathic pain.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Pharmacology: Research into its interactions with biological targets helps in understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine involves its interaction with specific molecular targets. One key target is the sigma-2 receptor, a protein associated with various cellular processes. The compound binds to this receptor, influencing pathways related to cell proliferation, apoptosis, and cholesterol metabolism . This interaction is crucial for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone: Another sigma-2 receptor ligand with a similar pyrrolo[3,4-c]pyrrole core.
Pyrrolopyrazine Derivatives: Compounds with a pyrrolopyrazine structure that exhibit similar biological activities.
Uniqueness
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine stands out due to its unique combination of structural elements, which confer specific binding properties and biological activities. Its ability to selectively interact with sigma-2 receptors makes it a valuable compound for targeted therapeutic research.
Properties
Molecular Formula |
C17H19BrN4 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-benzyl-5-(5-bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C17H19BrN4/c18-16-6-19-17(20-7-16)22-11-14-9-21(10-15(14)12-22)8-13-4-2-1-3-5-13/h1-7,14-15H,8-12H2 |
InChI Key |
ILUXTMDUQFQMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12230878.png)
![4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12230879.png)

![[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]methanol](/img/structure/B12230898.png)
![3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B12230904.png)
![1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12230907.png)
![2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12230910.png)
![1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12230916.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12230928.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12230929.png)
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12230933.png)
![8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12230940.png)
![N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B12230942.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12230948.png)
